molecular formula C11H11N3O B2482208 3-Amino-5-(benzyloxy)pyridazine CAS No. 2155875-87-7

3-Amino-5-(benzyloxy)pyridazine

Cat. No.: B2482208
CAS No.: 2155875-87-7
M. Wt: 201.229
InChI Key: IIPMVVNCWKPILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(benzyloxy)pyridazine is a pyridazine derivative featuring a benzyloxy substituent at position 5 and an amino group at position 2. It is synthesized via benzylation of 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide using benzyl bromide derivatives in the presence of potassium carbonate in DMF . This compound is part of a broader class of pyridazine-based sulfonamides designed as multitarget inhibitors of carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) for anti-inflammatory applications . The benzenesulfonamide motif anchors the compound to the catalytic Zn²⁺ in CA isoforms, while the benzyloxy tail enhances hydrophobic interactions, improving selectivity for cancer-associated isoforms hCA IX and XII .

Properties

IUPAC Name

5-phenylmethoxypyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMVVNCWKPILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(benzyloxy)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Amino-5-(benzyloxy)pyridazine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(benzyloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

3-Amino-5-(benzyloxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(benzyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Features

The table below summarizes key structural and pharmacological differences between 3-Amino-5-(benzyloxy)pyridazine and analogous compounds:

Compound Name Structural Features Biological Activity Synthesis Method Selectivity/Notes
3-Amino-5-(benzyloxy)pyridazine (5a) Benzyloxy group at pyridazine C5, benzenesulfonamide at N1 hCA II: KI = 5.3 nM; hCA IX/XII: Moderate inhibition Benzylation of pyridazinone scaffold with benzyl bromide derivatives Multitarget (CA/COX-2/5-LOX); superior hCA II inhibition vs. analogs
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole Fluorophenoxy and chlorophenyl substituents on triazole Anticonvulsant ED₅₀ = 1.4 mg/kg (vs. diazepam ED₅₀ = 1.2 mg/kg) Cyclocondensation of thiosemicarbazides Targets GABA receptors; no CA/COX-2 activity reported
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide Methoxyphenyl group on thiophene-carboxamide scaffold No explicit activity data; structural analog for antimicrobial/anticancer screening Formic acid-catalyzed cyclization of carboxamide precursors Focus on heterocyclic diversity; limited biological characterization
Methyl-substituted pyridazine derivatives Methyl groups at pyridazine C3/C5; variable sulfonate/amide side chains Broad-spectrum activity against pain, itch, and cough (patent claims) Unspecified in patent; likely Friedel-Crafts or nucleophilic substitution Targets TRP channels or opioid receptors; no isoform selectivity data
6-Azido-3-phenyl-s-triazolo[4,3-b]pyridazine Azido and phenyl groups fused to triazolo-pyridazine No biological data provided; synthetic intermediate for click chemistry Cyclization of hydrazones with lead tetraacetate or nitrous acid Primarily a precursor for bioorthogonal reactions; untested for CA/COX-2

Key Research Findings

Multitarget Efficacy: 3-Amino-5-(benzyloxy)pyridazine (5a) exhibits dual CA/COX-2 inhibition, a feature shared with Polmacoxib but differentiated by its pyridazinone core and benzyloxy tail. This design enhances CA isoform selectivity compared to non-sulfonamide analogs .

Selectivity Profile: Among benzyloxy pyridazines (5a-c), only 5a shows single-digit nanomolar inhibition (KI = 5.3 nM) against hCA II, likely due to optimal benzyl group positioning . In contrast, sulfonated derivatives (7a-f) exhibit weaker activity (KI = 19.2–34.2 nM) .

Therapeutic Divergence: While 5a targets inflammatory pathways, fluorophenoxy triazoles (e.g., compound in ) are specialized for anticonvulsant applications, highlighting how substituent choice dictates therapeutic outcomes .

Synthetic Flexibility : Methyl-substituted pyridazines () and azido-triazolopyridazines () demonstrate the scaffold’s adaptability for diverse applications, though their pharmacological profiles remain less characterized .

Biological Activity

3-Amino-5-(benzyloxy)pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

3-Amino-5-(benzyloxy)pyridazine features a pyridazine ring with an amino group at the 3-position and a benzyloxy group at the 5-position. This unique substitution pattern contributes to its distinct chemical and biological properties. Pyridazine derivatives are known for a variety of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of 3-amino-5-(benzyloxy)pyridazine is primarily attributed to its interaction with various molecular targets. These interactions can modulate several biochemical pathways, leading to a range of physiological effects.

Targeted Biological Activities

  • Antimicrobial Activity : Pyridazine derivatives have shown potential as antimicrobial agents by inhibiting bacterial growth.
  • Anticancer Properties : Research indicates that these compounds can induce apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : They may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

  • Neuroinflammation : A study identified a derivative of pyridazine that selectively inhibits glial activation and reduces the production of inflammatory mediators like IL-1 beta and iNOS in activated glial cells. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Activity : In vitro studies demonstrated that 3-amino-5-(benzyloxy)pyridazine exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of 3-amino-5-(benzyloxy)pyridazine, it is useful to compare it with similar compounds.

Compound NameBiological ActivityMechanism of Action
3-Amino-6-phenylpyridazineAnti-neuroinflammatoryInhibits glial activation
Pyridazinone derivativesAnticancer, anti-inflammatoryInduces apoptosis, inhibits cytokine release
3-Amino-5-(benzyloxy)pyridazineAntimicrobial, anticancerModulates multiple biochemical pathways

Synthetic Routes

The synthesis of 3-amino-5-(benzyloxy)pyridazine typically involves several steps:

  • Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
  • Introduction of the Benzyloxy Group : Nucleophilic substitution reactions using benzyl alcohol or benzyl halides are common methods.
  • Amination : The amino group is introduced using ammonia or amines under specific conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.